Divergent Hepatic Metabolic Pathway: C‑10 Demethylation vs. Amide N‑Demethylation
In a direct head-to-head incubation with human liver microsomes, the major metabolic route for Ansamitocin P‑3 is O‑demethylation at the C‑10 position of the ansa ring, while maytansine undergoes N‑demethylation of the methylamide on its distinct ester side chain. Under identical conditions, 70% of Ansamitocin P‑3 was converted to metabolites in human microsomes vs. only ~20% in rat microsomes, whereas maytansine metabolism showed no species difference [1]. Furthermore, AP‑3 generated 11 metabolites while maytansine produced 7, and the 10‑O‑demethyl AP‑3 metabolite was detected in rat urine after intravenous administration of the parent compound [1].
| Evidence Dimension | Major metabolic pathway in human liver microsomes & species-dependent conversion rate |
|---|---|
| Target Compound Data | Ansamitocin P‑3: major pathway = C‑10 O‑demethylation; 70% converted in human microsomes, 20% in rat microsomes; 11 metabolites profiled |
| Comparator Or Baseline | Maytansine: major pathway = N‑demethylation of methylamide on ester side chain; no species difference reported; 7 metabolites profiled |
| Quantified Difference | Qualitatively distinct major metabolic route; 3.5‑fold greater conversion of AP‑3 in human vs. rat microsomes, while maytansine conversion was species‑independent |
| Conditions | In vitro incubation with rat and human liver microsomes + NADPH; analysis by LC/MSⁿ (Liu et al., J Mass Spectrom, 2005) |
Why This Matters
The divergent metabolic pathway and pronounced species‑dependence of AP‑3 dictate that in vivo PK and toxicity models selected for maytansine or DM1 cannot be translated to AP‑3 without independent metabolic profiling.
- [1] Liu Z, Floss HG, Cassady JM, Chan KK. Metabolism studies of the anti-tumor agent maytansine and its analog ansamitocin P-3 using liquid chromatography/tandem mass spectrometry. J Mass Spectrom. 2005 Mar;40(3):389-99. doi:10.1002/jms.800. View Source
